molecular formula C10H10O3 B6602295 2-(1,3-dioxolan-2-yl)benzaldehyde CAS No. 59259-01-7

2-(1,3-dioxolan-2-yl)benzaldehyde

Cat. No. B6602295
CAS RN: 59259-01-7
M. Wt: 178.18 g/mol
InChI Key: YNWFBJINYXHJDW-UHFFFAOYSA-N
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Description

“2-(1,3-dioxolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10O3 . It is also known as p-dioxane benzaldehyde .


Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in five minutes at 30 °C .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a 1,3-dioxolane ring . The molecular weight is 178.18 .


Chemical Reactions Analysis

Benzaldehyde,4-(1,3-dioxolan-2-yl)- is known for its ability to react with a wide range of reagents, making it an important intermediate in organic synthesis .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 81 °C (Press: 0.1 Torr) and its density is predicted to be 1.214±0.06 g/cm3 .

Safety and Hazards

“2-(1,3-dioxolan-2-yl)benzaldehyde” should be handled with caution as it is toxic if ingested or inhaled and can cause skin and eye irritation .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWFBJINYXHJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of sodium acetate (6.56 g, 0.08 mol) and pyridinium chlorochromate (17.2 g, 0.08 mol) in dry methylene chloride (200 ml) was cooled in an ice bath under a nitrogen atmosphere and treated with a solution of 2-(2-dioxolanyl)benzyl alcohol (9.6 g, 0.053 mol) in methylene chloride (25 ml) over a 15 minute period. The reaction was stirred at room temperature for 2 hours and diluted with ether (200 ml). The solid was collected and washed with ether, and the filtrate was washed with 5% NaHCO3 and brine and dried. The solution was evaporated to give the title aldehyde; 7.8 g (82%).
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(2-dioxolanyl)benzyl alcohol
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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